Pomalidomide-C2-amide-C5-azide
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Overview
Description
Pomalidomide-C2-amide-C5-azide: is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is used in the synthesis of efficient PROTAC (proteolysis-targeting chimeras) molecules targeting CDK9, enhancing antiproliferative activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pomalidomide derivatives, including Pomalidomide-C2-amide-C5-azide, involves several steps. One common method is the alkylation of the aromatic amine, which generally suffers from low nucleophilicity and poor chemoselectivity . Another approach is the acylation of the aromatic amine, which provides pomalidomide derivatives but adds additional polar surface area and a hydrogen bond acceptor .
Industrial Production Methods: Industrial production methods for pomalidomide derivatives often involve multi-step continuous flow synthesis. This method allows for safe operation, excellent reproducibility, and efficient processes . The process typically includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione or its salt in the presence of a coupling agent and a suitable solvent .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-C2-amide-C5-azide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The chemical reactions for synthesizing and isolating pomalidomide derivatives occur in the temperature range from ambient to 80°C. A wide range of organic solvents of different polarities are used .
Major Products Formed: The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degrader libraries .
Scientific Research Applications
Pomalidomide-C2-amide-C5-azide has several scientific research applications, including:
Mechanism of Action
Pomalidomide-C2-amide-C5-azide exerts its effects by binding to the E3 ligase cereblon (CRBN) and redirecting its ability to signal for protein degradation towards neosubstrates . This results in the removal of multiple myeloma-related proteins and affords the desired therapeutic effect . The compound also inhibits the proliferation and induces apoptosis of various tumor cells .
Comparison with Similar Compounds
Pomalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Thalidomide: A precursor to pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma and other cancers.
Uniqueness: Pomalidomide-C2-amide-C5-azide is unique due to its enhanced antiproliferative activity and its use in the synthesis of efficient PROTAC molecules targeting CDK9 . This makes it a valuable compound in both scientific research and medical applications.
Properties
Molecular Formula |
C21H25N7O5 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
6-azido-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C21H25N7O5/c22-27-25-10-3-1-2-7-16(29)24-12-11-23-14-6-4-5-13-18(14)21(33)28(20(13)32)15-8-9-17(30)26-19(15)31/h4-6,15,23H,1-3,7-12H2,(H,24,29)(H,26,30,31) |
InChI Key |
AELRNHCDGIHEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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